rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol
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Overview
Description
rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol is a synthetic compound belonging to the category of 3-chloropropanediols (3-MCPD) It is characterized by the presence of palmitoyl and oleoyl groups attached to a chloropropanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol typically involves the esterification of 3-chloropropanediol with palmitic acid and oleic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chloropropanediol moiety to a hydroxyl group.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Palmitic acid and oleic acid derivatives.
Reduction: 1-Palmitoyl-3-oleoyl-2-hydroxypropanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the detection of 3-MCPD esters in food products.
Biology: Studied for its potential effects on cellular processes and its role in lipid metabolism.
Industry: Utilized in the food industry for quality control and safety assessments of edible oils.
Mechanism of Action
The mechanism of action of rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with specific enzymes involved in lipid metabolism, leading to alterations in cellular processes .
Comparison with Similar Compounds
Similar Compounds
rac-1,2-bis-Palmitoyl-3-chloropropanediol: Another 3-MCPD ester with two palmitoyl groups.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol): A phospholipid with similar fatty acid composition.
Uniqueness
rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol is unique due to its specific combination of palmitoyl and oleoyl groups attached to a chloropropanediol backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C37H69ClO4 |
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Molecular Weight |
613.4 g/mol |
IUPAC Name |
(2-chloro-3-hexadecanoyloxypropyl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C37H69ClO4/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35H,3-16,19-34H2,1-2H3/b18-17- |
InChI Key |
MSSKDAMSUZXNRB-ZCXUNETKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)Cl |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)Cl |
Origin of Product |
United States |
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